molecular formula C7H11N3O B2592195 2-(Propan-2-yloxy)pyrimidin-5-amine CAS No. 1249668-06-1

2-(Propan-2-yloxy)pyrimidin-5-amine

Cat. No.: B2592195
CAS No.: 1249668-06-1
M. Wt: 153.185
InChI Key: MZYXOBFXZUGSPW-UHFFFAOYSA-N
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Description

2-(Propan-2-yloxy)pyrimidin-5-amine is a chemical compound with the molecular formula C7H11N3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Scientific Research Applications

2-(Propan-2-yloxy)pyrimidin-5-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Agricultural Science: This compound is explored for its potential as a fungicide or herbicide due to its ability to inhibit certain biological pathways in pests.

    Biological Research: It serves as a probe in studying the function of pyrimidine-related enzymes and pathways in various organisms.

    Industrial Applications: It is used in the development of specialty chemicals and materials with specific properties.

Safety and Hazards

The compound is classified under GHS07 and has a signal word of "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yloxy)pyrimidin-5-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.

    Etherification: The pyrimidine derivative undergoes etherification with isopropanol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to introduce the propan-2-yloxy group.

    Amination: The intermediate product is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yloxy)pyrimidin-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace hydrogen atoms or other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid (CH3COOH) at room temperature.

    Reduction: Sodium borohydride (NaBH4) in methanol (CH3OH) at low temperatures.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Propan-2-yloxy)pyridine-5-amine
  • 2-(Propan-2-yloxy)pyrimidine-4-amine
  • 2-(Propan-2-yloxy)pyrimidine-6-amine

Uniqueness

2-(Propan-2-yloxy)pyrimidin-5-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

2-propan-2-yloxypyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-5(2)11-7-9-3-6(8)4-10-7/h3-5H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYXOBFXZUGSPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249668-06-1
Record name 2-(propan-2-yloxy)pyrimidin-5-amine
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